N-Boc-3,4-dehydro-D-proline

Description

BenchChem offers high-quality N-Boc-3,4-dehydro-D-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3,4-dehydro-D-proline including the price, delivery time, and more detailed information at info@benchchem.com.

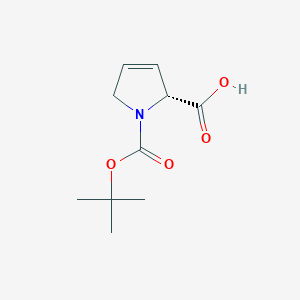

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-3,4-dehydro-D-proline: A Technical Guide to Properties, Synthesis, and Application

This guide provides a rigorous technical analysis of N-Boc-3,4-dehydro-D-proline (CAS 58617-29-1), a critical chiral scaffold in peptidomimetic drug design.

CAS Number: 58617-29-1 Chemical Name: (R)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid Synonyms: Boc-3,4-dehydro-D-Pro-OH; Boc-D-3,4-dehydroproline Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol [1]

Introduction: The Chiral Alkene Scaffold

N-Boc-3,4-dehydro-D-proline is a non-proteinogenic amino acid derivative that serves as a "conformational lock" in medicinal chemistry. Unlike saturated proline, the introduction of a C3-C4 double bond (alkene) flattens the pyrrolidine ring, altering the

This compound is the D-enantiomer , making it particularly valuable for:

-

Proteolytic Stability: D-amino acids resist enzymatic degradation by endogenous proteases.

-

Reverse-Turn Induction: It is frequently used to nucleate

-hairpins or stabilize Type II' -

Covalent Warheads: The alkene functionality allows for late-stage diversification via reactions such as epoxidation, dihydroxylation, or Michael additions (if activated).

Physicochemical Profile

The following data represents the standard specifications for high-purity research-grade material.

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas.[2] |

| Melting Point | 92 – 95 °C | Enantiomer of CAS 51154-06-4.[2][3] |

| Optical Rotation | (c=1, MeOH). Opposite sign of L-isomer. | |

| Solubility | Soluble in MeOH, DCM, DMSO, DMF | Sparingly soluble in water. |

| Purity (HPLC) | Chiral HPLC required to verify ee%. | |

| pKa | ~3.7 (Carboxylic acid) | Predicted value.[2] |

Critical Handling Note: The 3,4-alkene moiety increases the electron density of the ring, making the compound susceptible to aromatization (oxidation to a pyrrole derivative) under harsh acidic or oxidative conditions. Avoid prolonged exposure to strong acids during Boc-deprotection steps.

Synthetic Pathways

The synthesis of the D-enantiomer is chemically distinct because natural sources (like L-hydroxyproline) possess the wrong stereochemistry at the

Route A: Elimination via Sulfonate Ester (Scalable)

This is the most common laboratory method. It relies on converting the hydroxyl group of 4-hydroxy-D-proline (or inverted L-proline) into a leaving group, followed by base-mediated elimination.

Workflow Diagram:

Caption: Synthesis via elimination of a sulfonate ester. Note that cis-4-hydroxy-D-proline is required for anti-elimination if using E2 mechanisms, though E1cB pathways are also operative.

Detailed Protocol (Route A)

-

Protection: Dissolve cis-4-hydroxy-D-proline in dioxane/water (1:1). Add 1.1 eq.[4]

and maintain pH 9 with NaOH. Stir 12h. Acidify and extract.[5] -

Activation: Dissolve the N-Boc intermediate in dry Pyridine/DCM. Cool to 0°C. Add 1.2 eq. Methanesulfonyl chloride (MsCl). Stir until TLC shows conversion to the mesylate.

-

Elimination: Treat the crude mesylate with Potassium tert-butoxide (KOtBu) in THF or DBU in refluxing DCM. The base abstracts the proton at C3, eliminating the mesylate at C4 to form the double bond.

-

Expert Tip: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if you observe racemization with alkoxides. DBU is milder and minimizes epimerization at the

-center.

-

Applications in Drug Discovery

Peptide Stapling & Rigidification

N-Boc-3,4-dehydro-D-proline is a "turn inducer." In peptide chains, the rigidity of the pyrroline ring reduces the entropic penalty of binding to a target protein.

-

Mechanism: The

carbons at positions 3 and 4 flatten the ring, restricting the conformational space ( -

Result: Enhanced binding affinity and metabolic stability.[6]

HCV Protease Inhibitors

Dehydroproline derivatives are key intermediates in the synthesis of "P2" building blocks for Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Boceprevir analogs). The alkene handle allows for cyclopropanation, generating the complex bicyclic systems found in next-generation antivirals.

Signaling/Interaction Diagram:

Caption: Utilization of the dehydroproline scaffold to enhance pharmacokinetics and binding affinity.

Experimental Handling & Stability

Storage Protocol

-

Temperature: Store at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: Hygroscopic. Store under Nitrogen or Argon.

-

Shelf Life: 24 months if sealed properly.

Deprotection Warning (Self-Validating Step)

When removing the Boc group, standard TFA/DCM (1:1) conditions are generally safe, but scavengers (e.g., triethylsilane) are recommended if the peptide contains other sensitive residues (Trp, Met).

-

Risk:[5] Acid-catalyzed isomerization of the double bond to the 2,3-position (enamine) can occur, followed by hydrolysis or aromatization.

-

Validation: Monitor deprotection by NMR or LC-MS . The product should retain the vinyl proton signals at

5.7–6.0 ppm. Loss of these signals indicates aromatization or polymerization.

References

-

Synthesis and Properties: ChemicalBook. (2025). "N-Boc-3,4-dehydro-D-proline Properties and Supplier Data." Link

-

Melting Point & Rotation (L-isomer analog): Chem-Impex International. "Boc-3,4-dehydro-L-proline Product Data." Link

-

Peptide Stapling Applications: Moiola, M., et al. (2019).[6][7] "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs." Molecules, 24(20), 3654. Link

-

Synthetic Methodology: BenchChem. (2025). "Technical Guide to the Synthesis of N-Boc-D-proline Derivatives." Link

Sources

An In-depth Technical Guide to Boc-3,4-dehydro-D-Pro-OH: A Conformationally Constrained Imino Acid for Advanced Peptide and Drug Design

This guide provides an in-depth technical overview of N-α-(tert-butoxycarbonyl)-3,4-dehydro-D-proline (Boc-3,4-dehydro-D-Pro-OH), a valuable chiral building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its chemical identity, structural significance, synthesis, and practical applications, with a focus on the causal reasoning behind its utility in modifying peptide and protein structures.

Introduction: The Strategic Importance of Conformational Constraint

In the realm of peptide and drug design, the ability to precisely control the three-dimensional structure of a molecule is paramount to achieving desired biological activity and therapeutic efficacy. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained amino acid analogues is a powerful strategy to mitigate these challenges. Boc-3,4-dehydro-D-Pro-OH, with its unsaturated pyrrolidine ring, serves as a key tool in this endeavor, offering a unique set of steric and electronic properties to modulate peptide architecture.

Chemical Identity and Structure

Chemical Structure

The structure of Boc-3,4-dehydro-D-Pro-OH is characterized by a five-membered pyrrolidine ring with a double bond between the Cγ and Cδ positions. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is at the Cα position with R-stereochemistry.

Caption: 2D representation of Boc-3,4-dehydro-D-Pro-OH structure.

Synonyms and Identifiers

For clarity and cross-referencing in research, it is essential to be aware of the various synonyms and chemical identifiers for this compound.[1]

-

Systematic IUPAC Name: (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid[1]

-

Common Synonyms: N-Boc-3,4-dehydro-D-proline, Boc-D-3,4-dehydroproline, (R)-1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[1]

-

CAS Number: 58617-29-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-3,4-dehydro-D-Pro-OH and its L-enantiomer is provided in the table below. Note that enantiomers have identical physical properties, except for the direction of optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₄ | [1][2] |

| Molecular Weight | 213.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 92-95 °C (for L-enantiomer) | [] |

| Storage Temperature | 2-8°C | [] |

| Purity | ≥ 98% (HPLC) | [] |

Synthesis of Boc-3,4-dehydro-D-Pro-OH

While various synthetic routes exist, a common and illustrative method involves the N-protection of the corresponding dehydroproline. The following protocol is representative for the synthesis of the L-enantiomer and can be adapted for the D-enantiomer starting from 3,4-dehydro-D-proline.[4]

Representative Synthesis Protocol

Reaction: N-Boc protection of 3,4-dehydroproline.

Caption: Workflow for the synthesis of Boc-3,4-dehydro-Pro-OH.

Materials:

-

3,4-Dehydro-L-proline (1.0 g, 8.8 mmol)[4]

-

Di-tert-butyl dicarbonate ((Boc)₂O) (3.86 g, 17.7 mmol)[4][5]

-

Sodium bicarbonate (2.23 g, 26.5 mmol)[4]

-

Dioxane (9.0 mL)[4]

-

Water (9.0 mL)[4]

-

Diethyl ether

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3,4-dehydro-L-proline in a mixture of water and sodium bicarbonate.[4]

-

Add dioxane and then di-tert-butyl dicarbonate to the solution.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

Remove the solvent by concentration under reduced pressure.[4]

-

Partition the residue between diethyl ether and water.[4]

-

Separate the aqueous layer, dilute with ethyl acetate, and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid while stirring vigorously.[4]

-

Extract the aqueous layer multiple times with ethyl acetate.[4]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[4]

-

Concentrate the dried organic solution under reduced pressure to yield the final product.[4]

Causality and Insights: The use of sodium bicarbonate creates a basic environment that deprotonates the carboxylic acid and facilitates the nucleophilic attack of the secondary amine on the Boc anhydride. The two-phase workup and subsequent acidification are crucial for separating the Boc-protected product from unreacted starting materials and byproducts.

Applications in Peptide Synthesis and Drug Design

Conformational Effects on Peptide Structure

The introduction of the Cγ=Cδ double bond in the proline ring has profound consequences for the local and global conformation of a peptide.

-

Planarity and Reduced Puckering: The double bond forces the pyrrolidine ring into a more planar conformation compared to the saturated proline ring, which can exist in either a Cγ-endo or Cγ-exo pucker. This reduced flexibility can lock the peptide backbone into a more defined secondary structure.[6][7]

-

Influence on ψ Dihedral Angle: The planarity of the dehydroproline ring restricts the accessible conformational space around the ψ dihedral angle, which can favor the formation of specific secondary structures like β-turns.[8]

-

Modulation of cis/trans Isomerism: The electronic properties of the double bond can influence the energy barrier for cis/trans isomerization of the preceding peptide bond, a critical step in protein folding.[9]

These conformational constraints are leveraged in drug design to create peptidomimetics with enhanced receptor binding affinity, selectivity, and metabolic stability. For instance, 3,4-dehydroproline has been shown to prevent the formation of the stable triple-helical conformation of pro-collagen, which has implications for treating fibrotic diseases.[9]

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-3,4-dehydro-D-Pro-OH is well-suited for Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[10][11]

General SPPS Cycle using Boc Chemistry:

Caption: A typical cycle for incorporating a Boc-protected amino acid in SPPS.

Representative Protocol for Coupling:

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[12]

-

Washing: Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.[10]

-

Coupling:

-

Pre-activate a solution of Boc-3,4-dehydro-D-Pro-OH (typically 2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines like proline derivatives).

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Final Cleavage:

After the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For Boc-based SPPS on PAM or Merrifield resins, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers like anisole to prevent side reactions.[11][12]

Conclusion

Boc-3,4-dehydro-D-Pro-OH is a strategically important building block for chemists and drug designers. Its unique structural feature—the unsaturated pyrrolidine ring—imparts significant conformational constraints on peptides and peptidomimetics. This allows for the rational design of molecules with enhanced biological activity, receptor selectivity, and stability. A thorough understanding of its chemical properties, synthesis, and application in solid-phase peptide synthesis, as outlined in this guide, empowers researchers to effectively utilize this versatile tool in the development of novel therapeutics and advanced biomaterials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688392, N-Boc-3,4-dehydro-D-proline. Retrieved from [Link]

- Applied Poly-Peptide (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Benedetti, E., et al. (1981).

- Hulshof, J. B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3436-3447.

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Karle, I. L., et al. (1994). Conformation of the 3-substituted proline chimera (2S,3S)-3-methylproline in the C-terminal position of a tetrapeptide. Journal of the American Chemical Society, 116(22), 10359-10364.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Google Patents. (2014). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Paradís-Bas, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. RSC Advances, 4(69), 36656-36674.

- Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(22), 6432-6437.

- Merck Millipore. (n.d.). Proline Derivatives and Analogs.

- Albericio, F., & Carpino, L. A. (1997). Solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37784-17-1, (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]

Sources

- 1. N-Boc-3,4-dehydro-D-proline | C10H15NO4 | CID 688392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. BOC-3,4-DEHYDRO-PRO-OH | 51154-06-4 [chemicalbook.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chempep.com [chempep.com]

Conformational Rigidity of 3,4-Dehydroproline in Peptides: A Technical Guide

Executive Summary

3,4-Dehydroproline (

This guide details the structural mechanics, synthesis protocols, and specific applications of

Part 1: Structural Fundamentals & Conformational Mechanics

The "Flat" Proline: Ring Puckering Dynamics

Native proline is never planar; it exists in a dynamic equilibrium between two envelope conformations defined by the position of the C

-

C

-endo (Down): Favored in free proline; associated with the cis amide bond in some contexts. -

C

-exo (Up): Favored in collagen triple helices (via 4R-hydroxyproline).[2]

The

-

Puckering Amplitude:

Pro exhibits a drastically reduced puckering amplitude (0.01–0.07 Å) compared to Pro (~0.4 Å). -

Consequence: It eliminates the "up/down" toggle switch. If a biological receptor relies on the C

atom "pushing" into a hydrophobic pocket (steric exclusion),

Cis/Trans Amide Bond Isomerization

The peptide bond preceding proline (

-

Equilibrium: In solution,

Pro maintains a cis/trans ratio similar to native Pro (typically 10–30% cis in water). It does not strongly lock the peptide into a single isomer like 5,5-dimethylproline (locks cis) or 2-methylproline (locks trans). -

Kinetics: Crucially, the double bond increases the rotational barrier of the amide bond. While the ratio is unchanged, the rate of isomerization is slower. This makes

Pro an excellent probe for kinetic studies of protein folding where prolyl isomerization is the rate-limiting step.

Stereoelectronic Effects

The

Part 2: Decision Matrix for Proline Analogues

The following diagram illustrates the logical selection process for proline analogues based on the desired structural outcome.

Caption: Logic flow for selecting Proline analogues based on conformational requirements (pucker vs. planarity) and biological application.

Part 3: Synthesis & Incorporation Protocol

Stability & Handling

Unlike 3,4-epoxyproline, which is highly labile and prone to spontaneous aromatization to pyrrole, Fmoc-3,4-dehydroproline is relatively stable under standard Solid Phase Peptide Synthesis (SPPS) conditions. However, it is sensitive to oxidation.

Critical Warning: Avoid strong oxidizing agents or radical initiators during cleavage or side-chain modification, as these can drive the aromatization of the ring to a pyrrole species, which is planar but loses the basicity of the amine and alters the peptide's hydrogen bonding capability.

Automated SPPS Protocol (Fmoc Strategy)

The following protocol is validated for use on Rink Amide or Wang resins.

| Step | Reagent | Conditions | Notes |

| Coupling | Fmoc- | DMF, 45–60 min, RT | Double coupling is rarely necessary due to the reduced steric bulk compared to native Pro. |

| Deprotection | 20% Piperidine in DMF | 2 x 5 min | Standard protocol. No special precautions needed. |

| Cleavage | 95% TFA 2.5% TIS (Triisopropylsilane) 2.5% | 2–3 hours, RT | Do not use EDT (Ethanedithiol) if possible, as thiol addition to the double bond is a theoretical risk, though rare. TIS is sufficient as a scavenger. |

| Isolation | Cold Diethyl Ether | Precipitation | Centrifuge immediately; do not leave in TFA longer than necessary. |

Quality Control (QC)

-

HPLC:

Pro peptides typically elute slightly earlier than their Pro counterparts on C18 columns due to the slightly increased polarity of the alkene. -

MS: Monitor for [M-2] peaks relative to the native sequence.

-

UV Absorbance:

Pro has a weak absorbance around 200-210 nm, but unlike Trp/Tyr, it does not have a strong diagnostic chromophore above 250 nm. However, if a peak appears at ~280-300 nm , suspect aromatization to pyrrole .

Part 4: Applications in Drug Discovery

Prolyl Hydroxylase Inhibition

Pro is a potent, specific inhibitor of prolyl-4-hydroxylase. It acts as a suicide substrate . The enzyme attempts to hydroxylate the C4 position, but the presence of the double bond interrupts the radical mechanism, covalently trapping or inactivating the enzyme.-

Usage: Add free L-3,4-dehydroproline (0.1 – 1.0 mM) to cell culture media to inhibit collagen secretion and maturation.

Probing Beta-Turn Stability

While Pro is the "helix breaker" and "turn inducer" par excellence,

-

Mechanism: The stabilization of

-turns by Pro often relies on the C -

Application: If replacing Pro with

Pro abolishes activity, the receptor likely requires a specific ring pucker (steric recognition). If activity is maintained, the interaction is likely driven purely by the backbone geometry (cis/trans state).

Collagen Mimetics

Incorporating

References

-

Crystal and molecular structures of L-3,4-dehydroproline . Biopolymers. [Link]

-

Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue . Biopolymers. [Link]

-

Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline . Plant Physiology. [Link]

-

Cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline . Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines . Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Stereoisomers of 3,4-Dehydroproline: L- vs. D-

Abstract

This technical guide provides an in-depth exploration of the L- and D-isomers of 3,4-dehydroproline, a conformationally restricted analog of the amino acid proline. The introduction of a double bond within the pyrrolidine ring significantly alters its stereochemistry and biological activity. This document will dissect the structural nuances, stereospecific synthesis, and divergent biological and pharmacological profiles of the L- and D-enantiomers. Particular emphasis is placed on the well-documented role of L-3,4-dehydroproline as a potent inhibitor of prolyl hydroxylases and its implications in collagen biosynthesis. In contrast, the biological inertness of the D-isomer in this context will be highlighted. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry, enzymology, and medicinal chemistry.

Introduction: The Significance of Chirality in Proline Analogs

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptide backbones. The synthesis and incorporation of proline analogs have become a cornerstone of peptidomimetic design and drug discovery, allowing for the modulation of peptide structure, stability, and biological activity. 3,4-Dehydroproline, with its unsaturated pyrrolidine ring, represents a particularly intriguing analog. The planar geometry imposed by the double bond further restricts the ring's puckering, influencing the cis/trans isomerization of the preceding peptide bond.[1]

Crucially, like all alpha-amino acids (except glycine), 3,4-dehydroproline is chiral, existing as L- and D-enantiomers. As is fundamental in pharmacology and biochemistry, this stereochemical difference dictates the molecule's interaction with the chiral environment of biological systems, leading to profoundly different physiological effects. This guide will systematically elucidate these differences.

Structural and Physicochemical Disparities

The core difference between L- and D-3,4-dehydroproline lies in the three-dimensional arrangement of the carboxyl group at the alpha-carbon. This seemingly subtle variation has significant consequences for their interaction with chiral molecules, such as enzymes and receptors.

-

L-3,4-Dehydroproline: The (S)-enantiomer, which corresponds to the naturally occurring configuration of most amino acids. Its IUPAC name is (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid.[2]

-

D-3,4-Dehydroproline: The (R)-enantiomer, which is generally considered the "unnatural" form in the context of protein synthesis. Its IUPAC name is (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

The introduction of the double bond between C3 and C4 flattens the pyrrolidine ring compared to proline, which can adopt various puckered conformations.[1] This planarity affects the dihedral angles of the peptide backbone and can influence the propensity for cis or trans peptide bond formation.

Below is a table summarizing the known physicochemical properties. It is important to note that detailed experimental data for the pure D-isomer is not as readily available in the literature as it is for the L-isomer.

| Property | L-3,4-Dehydroproline | D-3,4-Dehydroproline | Racemic (DL)-3,4-Dehydroproline |

| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol | 113.11 g/mol | 113.11 g/mol |

| Melting Point | 242-243 °C (dec.)[3] | Data not readily available | 245 °C (dec.)[4] |

| Optical Rotation [α] | -404.6° (c=1.1, H₂O)[3] | Expected to be equal in magnitude and opposite in sign to the L-isomer | 0° |

| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[2] | (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | (±)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[4] |

Stereoselective Synthesis: A Tale of Two Enantiomers

The synthesis of enantiomerically pure 3,4-dehydroproline isomers is crucial for their distinct applications. While methods for the L-isomer are well-established, specific protocols for the D-isomer are less commonly reported, often relying on the resolution of a racemic mixture.

Synthesis of L-3,4-Dehydroproline

A common and efficient method for the synthesis of L-3,4-dehydroproline starts from the readily available and inexpensive (2S,4R)-4-hydroxyproline.[3][5] The overall strategy involves the elimination of the hydroxyl group to introduce the double bond.

Caption: Synthetic pathway for L-3,4-dehydroproline.

Experimental Protocol: Phenylselenoxide Elimination for L-3,4-Dehydroproline Synthesis [3]

This protocol outlines a highly regioselective method to introduce the double bond.

-

Protection: Commercially available (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline is esterified (e.g., methyl ester).

-

Selenation: The protected hydroxyproline is reacted with o-nitrophenyl selenocyanate and tri-n-butylphosphine to introduce the phenylseleno group at the 4-position via an intermediate.

-

Oxidative Elimination: The resulting selenide is oxidized with hydrogen peroxide. This in situ generated selenoxide undergoes a syn-elimination to form the 3,4-double bond with high regioselectivity.

-

Deprotection: The protecting groups (benzyloxycarbonyl and methyl ester) are removed to yield L-3,4-dehydroproline.

Synthesis of D-3,4-Dehydroproline

A specific, detailed enantioselective synthesis for D-3,4-dehydroproline is not well-documented in readily available literature. However, two primary strategies can be employed:

-

Starting from D-allo-hydroxyproline: A similar synthetic route as for the L-isomer could theoretically be applied, starting from the corresponding D-hydroxyproline stereoisomer. However, the availability and cost of the starting material can be a limiting factor.

-

Resolution of a Racemic Mixture: A more common approach involves the synthesis of a racemic mixture of DL-3,4-dehydroproline, followed by chiral resolution.

Caption: General workflow for obtaining D-3,4-dehydroproline.

Experimental Protocol: Resolution of Racemic 3,4-Dehydroproline [6]

-

Synthesis of Racemic Mixture: DL-3,4-dehydroproline can be synthesized from pyrrole-2-carboxylic acid via reduction.

-

Diastereomeric Salt Formation: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid, to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated to remove the resolving agent, yielding the individual enantiomers of 3,4-dehydroproline.

Biological and Pharmacological Divergence

The stereochemistry of 3,4-dehydroproline is the primary determinant of its biological activity, particularly its interaction with enzymes.

L-3,4-Dehydroproline: A Potent Enzyme Inhibitor

L-3,4-dehydroproline is a well-characterized inhibitor of prolyl hydroxylases, enzymes that are critical for the post-translational modification of collagen.[7][8] Specifically, it acts as an inhibitor of prolyl-4-hydroxylase, which catalyzes the formation of 4-hydroxyproline. This inhibition has several downstream effects:

-

Inhibition of Collagen Synthesis: By preventing the hydroxylation of proline residues in procollagen, L-3,4-dehydroproline disrupts the formation of the stable triple-helical structure of collagen.[9] This leads to the accumulation of under-hydroxylated procollagen, which is thermally unstable and poorly secreted from the cell.[9]

-

Selective Action: The inhibitory effect of L-3,4-dehydroproline is specific to collagen synthesis, with little to no effect on the synthesis of other proteins.[9]

-

Potential Therapeutic Applications: Due to its antifibrotic properties, L-3,4-dehydroproline and its derivatives have been investigated for the treatment of conditions characterized by excessive collagen deposition, such as fibrosis.

Caption: Inhibition of collagen biosynthesis by L-3,4-dehydroproline.

D-3,4-Dehydroproline: The Inactive Enantiomer

In stark contrast to its L-counterpart, D-3,4-dehydroproline has been shown to be inactive as an inhibitor of prolyl hydroxylase.[9] In studies examining the formation of [¹⁴C]hydroxyproline in cell cultures, the addition of the D-isomer did not inhibit this process, whereas the L-isomer showed significant inhibition.[9]

This stereospecificity is a classic example of the "three-point attachment" model of enzyme-substrate interaction. The active site of prolyl hydroxylase is exquisitely shaped to bind the L-isomer, and the D-isomer, with its different spatial arrangement of the carboxyl group, cannot fit correctly to elicit an inhibitory effect.

Beyond this specific interaction, there is a general lack of information in the scientific literature regarding other potential biological or pharmacological activities of D-3,4-dehydroproline.

Analytical Characterization and Separation

The ability to distinguish and quantify the L- and D-isomers of 3,4-dehydroproline is essential for research and quality control.

Spectroscopic Analysis

| Technique | Expected Observations for L-3,4-Dehydroproline |

| ¹H NMR | Signals corresponding to the olefinic protons, the α-proton, and the protons on the saturated carbon of the pyrrolidine ring.[3] |

| ¹³C NMR | Resonances for the carboxyl carbon, the two olefinic carbons, the α-carbon, and the saturated carbon of the ring.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 113.11 g/mol .[2][3] |

Chiral Separation Techniques

The separation of L- and D-3,4-dehydroproline requires chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with the L- and D-isomers, leading to different retention times.

-

Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to increase volatility, the enantiomers can be separated on a chiral GC column.

Workflow for Chiral Separation of 3,4-Dehydroproline Isomers

Caption: General workflow for chiral HPLC separation.

Future Directions and Unanswered Questions

While the role of L-3,4-dehydroproline as a prolyl hydroxylase inhibitor is well-established, several aspects, particularly concerning the D-isomer, remain to be explored:

-

Enantioselective Synthesis of D-3,4-Dehydroproline: The development of an efficient and cost-effective enantioselective synthesis for the D-isomer would greatly facilitate its study.

-

Comprehensive Pharmacological Profiling of the D-Isomer: Beyond its lack of activity against prolyl hydroxylase, the broader pharmacological profile of D-3,4-dehydroproline is largely unknown. Investigating its potential interactions with other enzymes or receptors could reveal novel biological activities.

-

Incorporation into Peptides: While L-3,4-dehydroproline has been incorporated into peptides to study its effects on conformation, similar studies with the D-isomer are lacking. Such research could provide valuable insights into the stereospecific effects on peptide structure and function.

Conclusion

The L- and D-isomers of 3,4-dehydroproline serve as a compelling example of the profound impact of stereochemistry on biological activity. L-3,4-dehydroproline is a potent and specific inhibitor of prolyl hydroxylase, with significant implications for collagen biosynthesis and potential therapeutic applications in fibrotic diseases. In contrast, the D-isomer is biologically inert in this context, highlighting the exquisite stereospecificity of enzyme-substrate interactions. While the synthesis and biological role of the L-isomer are well-characterized, the D-isomer remains a largely unexplored entity, representing an open field for future investigation in medicinal chemistry and chemical biology.

References

-

Kerwar, S. S., Felix, A. M., Marcel, R. J., Tsai, I., & Salvador, R. A. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. Journal of Biological Chemistry, 251(2), 503–509. [Link]

-

Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918–2920. [Link]

-

Scott, J. W., Hennessey, J. P., & Han, G. R. (1984). An improved synthesis of S-3,4-dehydroproline. Journal of Organic Chemistry, 49(23), 4534–4535. [Link]

-

Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328. [Link]

-

Vaz, E., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 643–650. [Link]

-

Sharma, R. P., & Goyal, R. (1982). Detection and estimation of 3,4-dehydroproline. Analytical Biochemistry, 123(1), 26–29. [Link]

-

Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry, 60(22), 2918–2920. [Link]

-

Hutton, J. J., Tappel, A. L., & Udenfriend, S. (1967). Cofactor and substrate requirements of collagen proline hydroxylase. Archives of Biochemistry and Biophysics, 118(2), 231–240. [Link]

-

PubChem. (n.d.). 3,4-Dehydro-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 2. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 3,4-デヒドロ-DL-プロリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroproline: A Molecular Linchpin for Beta-Turn Stabilization in Peptide and Protein Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-turns are critical secondary structures that govern the intricate three-dimensional architecture and biological function of peptides and proteins. Their stabilization is a key objective in rational peptide design and drug development. This guide provides a comprehensive technical overview of the role of 3,4-dehydroproline (ΔPro), a non-canonical amino acid, in promoting and stabilizing beta-turn conformations. We will delve into the stereochemical principles underpinning this stabilization, provide detailed experimental protocols for the synthesis and characterization of dehydroproline-containing peptides, and explore the implications for the design of novel therapeutics.

The Beta-Turn: A Cornerstone of Protein Architecture

Beta-turns are compact structures that reverse the direction of the polypeptide chain, typically composed of four amino acid residues. They are essential for the formation of globular proteins, enabling the folding of polypeptide chains back upon themselves to form antiparallel beta-sheets and other complex motifs.[1] Beyond their structural role, beta-turns are frequently located on the surface of proteins and are often involved in molecular recognition events, such as protein-protein interactions and ligand binding.[2]

The conformation of a beta-turn is defined by the phi (φ) and psi (ψ) dihedral angles of the two central residues (i+1 and i+2). Various types of beta-turns have been classified based on these angles, with Type I and Type II being the most common. The formation and stability of these turns are influenced by the intrinsic conformational propensities of the constituent amino acids.

Proline: The Natural Beta-Turn Inducer

Proline is frequently found in beta-turns due to its unique cyclic structure.[1][3] The pyrrolidine ring restricts the phi (φ) dihedral angle to approximately -60°, which pre-organizes the peptide backbone into a conformation that is conducive to turn formation.[3] This conformational rigidity reduces the entropic penalty associated with adopting the turn structure, thereby stabilizing it. However, the puckering of the proline ring still allows for some degree of conformational flexibility.

3,4-Dehydroproline: Enhancing Stability through Increased Rigidity

3,4-Dehydroproline (ΔPro) is a proline analog that contains a double bond between the Cγ and Cδ atoms of the pyrrolidine ring. This seemingly subtle modification has profound consequences for the conformational properties of the amino acid and its influence on peptide structure.

Mechanism of Stabilization

The introduction of a double bond in the pyrrolidine ring of dehydroproline imparts a greater degree of planarity and rigidity compared to the saturated ring of proline. This increased rigidity further restricts the allowable phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide backbone into a conformation that is highly favorable for a beta-turn. This pre-organization minimizes the entropic cost of folding into the turn structure even more so than proline. Studies on peptides containing α,β-unsaturated amino acids have shown that these residues have a high propensity to nucleate beta-turn structures.

The planar nature of the dehydroproline ring can also lead to more favorable steric interactions within the beta-turn, further contributing to its stability. This enhanced stability can be particularly advantageous in the design of peptidomimetics, where maintaining a specific bioactive conformation is crucial for efficacy.

Experimental Workflow: Synthesis and Structural Characterization

The investigation of dehydroproline's role in beta-turn stabilization necessitates the synthesis of peptides containing this modified amino acid, followed by rigorous structural analysis.

Synthesis of a Dehydroproline-Containing Peptide

Solid-phase peptide synthesis (SPPS) is the method of choice for the preparation of peptides containing dehydroproline. The following is a generalized protocol for the manual synthesis of a model tetrapeptide, Ac-Tyr-ΔPro-Gly-Asn-NH2.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Gly-OH

-

Fmoc-ΔPro-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Pre-activate a 3-fold molar excess of the Fmoc-amino acid (starting with Fmoc-Asn(Trt)-OH) with a 3-fold molar excess of DIC and OxymaPure in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-ΔPro-OH, and Fmoc-Tyr(tBu)-OH).

-

N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of 10% acetic anhydride in DMF for 30 minutes to cap the N-terminus.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Experimental Workflow for Peptide Synthesis

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Key NOEs for a beta-turn include the cross-peak between the alpha proton of residue i+1 and the amide proton of residue i+2, and the cross-peak between the amide proton of residue i+2 and the amide proton of residue i+3.

-

-

Structure Calculation: Use the distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides.

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL.

-

Far-UV CD Spectrum: Acquire a CD spectrum in the far-UV region (typically 190-250 nm).

-

Spectral Deconvolution: The resulting spectrum can be deconvoluted to estimate the percentage of different secondary structural elements. A characteristic CD spectrum for a type I beta-turn shows a negative band near 205 nm and a positive band near 220-225 nm.

Structural Analysis Workflow

Caption: Workflow for the structural analysis of a dehydroproline-containing peptide.

Data Interpretation and Expected Outcomes

The incorporation of dehydroproline into a peptide sequence designed to form a beta-turn is expected to result in a higher population of the turn conformation compared to its proline-containing counterpart. This can be quantified by NMR through the analysis of NOE intensities and coupling constants.

| Parameter | Proline-containing Peptide | Dehydroproline-containing Peptide |

| NOE intensity (i αH to i+1 NH) | Moderate | Strong |

| NOE intensity (i+1 αH to i+2 NH) | Weak to Moderate | Strong |

| Population of turn conformer | Lower | Higher |

| CD signal intensity | Moderate | Stronger characteristic turn signal |

Applications in Drug Development

The ability of dehydroproline to rigidly enforce a beta-turn conformation makes it a valuable tool in drug design and development. Many biologically active peptides adopt a beta-turn at their receptor binding site. By incorporating dehydroproline, it is possible to create peptidomimetics that are locked into this bioactive conformation. This can lead to:

-

Increased Receptor Affinity and Specificity: By pre-organizing the peptide into the correct binding conformation, the entropic penalty of binding is reduced, leading to higher affinity.

-

Enhanced Proteolytic Stability: The constrained nature of the dehydroproline-containing turn can make the peptide less susceptible to degradation by proteases.

-

Improved Pharmacokinetic Properties: The increased stability can lead to a longer half-life in vivo.

Conclusion

3,4-Dehydroproline is a powerful tool for the stabilization of beta-turn secondary structures in peptides and proteins. Its increased rigidity compared to proline provides a greater degree of conformational pre-organization, which is advantageous for both fundamental studies of protein folding and the design of novel peptide-based therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to synthesize and characterize dehydroproline-containing peptides, enabling the exploration of their structural and functional properties. As our understanding of the subtle forces that govern protein structure continues to grow, the use of non-canonical amino acids like dehydroproline will undoubtedly play an increasingly important role in the field of protein engineering and drug discovery.

References

-

Chemistry For Everyone. (2025, September 11). What Is The Role Of Proline In Protein Secondary Structure? Retrieved from [Link]

- Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324-328.

-

Beta turns. (n.d.). Retrieved from [Link]

- Gomez-Pinto, I., et al. (2019). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules, 24(12), 2289.

- Marcelino, A. M., & Gierasch, L. M. (2008). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Biopolymers, 89(5), 380-391.

- Greenfield, N. J. (2006). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.

- Shigemura, Y., et al. (2018). Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. Frontiers in Cell and Developmental Biology, 6, 123.

- London, R. E., et al. (1978). Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R. Journal of the American Chemical Society, 100(9), 2678-2685.

- Oven, H. C., Yap, G. P. A., & Zondlo, N. J. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.

- Oven, H. C., Yap, G. P. A., & Zondlo, N. J. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions.

- Trevino, S. R., et al. (2007). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. Journal of Molecular Biology, 373(1), 296-306.

- Pace, C. N., et al. (2009). INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS. Protein Science, 18(11), 2429-2436.

- Sreerama, N., & Woody, R. W. (2004). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 6(12), 3291-3301.

- Lisowski, M., et al. (1993). Conformational investigation of alpha,beta-dehydropeptides. Part. IV. Beta-turn in saturated and alpha,beta-unsaturated peptides Ac-Pro-Xaa-NHCH3: NMR and IR studies. International Journal of Peptide and Protein Research, 42(5), 466-474.

- Oven, H. C., Yap, G. P. A., & Zondlo, N. J. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.

- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4954.

- Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(16), 5774-5785.

- Aubry, A., et al. (1991). Azaproline as a β-turn-inducer residue opposed to proline. International Journal of Peptide and Protein Research, 37(1), 39-45.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.

- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of β turns in peptides and proteins. Biochemistry, 17(23), 4951-4954.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current Pharmaceutical Design, 25(29), 3149-3161.

-

Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism. Retrieved from [Link]

-

Peptide Hand Synthesis Part 3: Deprotection. (2022, June 3). YouTube. Retrieved from [Link]

Sources

- 1. INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-3,4-dehydro-D-proline molecular weight and formula

Advanced Building Block for Peptidomimetics and Conformational Constraint []

Executive Summary & Chemical Identity[1][2][3][4]

N-Boc-3,4-dehydro-D-proline is a specialized non-proteinogenic amino acid derivative used primarily in drug discovery to introduce conformational constraints into peptide backbones.[] Unlike its saturated counterpart (D-Proline), the introduction of a double bond at the C3-C4 position (Δ3,4-unsaturation) fundamentally alters the pyrrolidine ring's puckering dynamics.[] This modification restricts the conformational space of the peptide chain, often stabilizing specific secondary structures (such as β-turns) or enhancing proteolytic stability.

Physicochemical Profile[1][5][6][7][8][9]

| Property | Specification |

| Chemical Name | (R)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid |

| Common Name | N-Boc-3,4-dehydro-D-proline |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 102195-80-2 (Free Acid) |

| Chirality | D-Enantiomer (R-configuration at α-carbon) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; sparingly soluble in water |

| Melting Point | 134–137 °C (Typical range for high purity) |

Critical Note on CAS Numbers: Vendor databases frequently conflate stereoisomers. Ensure the CAS matches the D-isomer (102195-80-2). The L-isomer (51154-06-4) is more common but will result in the opposite stereochemical projection, potentially abolishing biological activity in chiral targets.[]

Mechanistic Insight: Why Use 3,4-Dehydroproline?

The utility of N-Boc-3,4-dehydro-D-proline extends beyond simple amino acid substitution.[] It acts as a "molecular probe" for bioactive conformations.[]

Ring Planarity and Puckering

Standard proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckers.[] The introduction of the sp² hybridized carbons at positions 3 and 4 forces the pyrrolidine ring into a significantly flatter conformation.

-

Effect: This planarization reduces the entropic penalty upon binding to a receptor, potentially increasing affinity if the bioactive conformation matches the flattened state.

-

Pi-Stacking: The alkene moiety provides a weak π-face, allowing for potential π-π or cation-π interactions with receptor residues (e.g., Trp, Tyr, Arg) that are unavailable to saturated proline.[]

Cis/Trans Amide Isomerization

The peptide bond preceding a proline residue (Xaa-Pro) can exist in cis or trans states.[] The 3,4-unsaturation alters the electronic properties of the ring nitrogen, modifying the barrier to rotation and the cis/trans equilibrium ratio. This is often exploited to lock peptides into a "turn" conformation.[]

Visualization of Structural Impact

Figure 1: Structural features of N-Boc-3,4-dehydro-D-proline and their downstream pharmacological effects.

Experimental Protocol: Solid-Phase Coupling

While many researchers purchase this building block, its incorporation into peptides requires specific handling to prevent racemization and ensure complete coupling. The dehydro-ring is electronically deactivated compared to standard proline, often requiring more potent activation.[]

Materials

-

Resin: Rink Amide or Wang resin (0.4–0.6 mmol/g loading).[]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[] Avoid HBTU/TBTU for difficult couplings involving secondary amines.

-

Base: Diisopropylethylamine (DIPEA) or Collidine.[]

-

Solvent: DMF (Anhydrous).[]

Step-by-Step Coupling Workflow

-

Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).[]

-

Deprotection (Preceding Step): Remove Fmoc from the growing chain using 20% Piperidine/DMF. Wash thoroughly (DMF 5x).

-

Activation Cocktail Preparation:

-

Dissolve N-Boc-3,4-dehydro-D-proline (3.0 equiv relative to resin loading) in minimal DMF.

-

Add HATU (2.9 equiv).[]

-

Add DIPEA (6.0 equiv).[]

-

Crucial: Allow pre-activation for exactly 30 seconds.[] Do not exceed 2 minutes to minimize potential racemization at the α-carbon, although D-isomers are generally robust.[]

-

-

Coupling Reaction:

-

Add the activated mixture to the resin.

-

Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 2 to 4 hours at room temperature.

-

Note: The secondary amine of proline derivatives is sterically hindered; extended coupling times are recommended.

-

-

Monitoring (QC):

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (if coupling to a primary amine).[]

-

Pass: No color change (indicates free amine is consumed).[]

-

Fail: Blue/Green particles.[] Repeat coupling (Double Coupling) if necessary.

-

Stability Warning: The Michael Acceptor Risk

The α,β-unsaturated system in 3,4-dehydroproline can theoretically act as a Michael acceptor.[]

-

Risk: If the peptide contains free Cysteine (thiol) residues, there is a risk of intramolecular or intermolecular addition of the sulfur across the double bond during cleavage or storage.

-

Mitigation: Keep the double bond protected (if possible) until final folding, or ensure pH is kept acidic (< pH 7) during handling to protonate thiols and reduce nucleophilicity.

Workflow Diagram

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for steric-hindered proline analogs.

Applications in Drug Development[1][2][5][10]

HCV Protease Inhibitors

3,4-dehydroproline derivatives have been pivotal in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The rigidified ring occupies the S2 subsite of the enzyme, improving potency by minimizing the entropy loss upon binding.

Probing Collagen Stability

Collagen relies on a repeating Xaa-Yaa-Gly motif (often Pro-Hyp-Gly).[][2] Substituting standard proline with 3,4-dehydroproline allows researchers to study the effects of ring puckering on triple-helix stability.[]

Peptidomimetics

In the design of bioactive peptides (e.g., bradykinin antagonists or neurotensin analogs), replacing L-Pro with D-Pro or Dehydro-D-Pro introduces a "kink" in the backbone that can stabilize β-turns, protecting the peptide from enzymatic degradation while locking the pharmacophores in a receptor-competent arrangement.[]

References

-

PubChem. (n.d.).[][3] N-Boc-3,4-dehydro-D-proline Compound Summary. National Library of Medicine.[] Retrieved October 26, 2023, from [Link]

-

Kang, Y. K. (2009).[] Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers, 91(7), 574–582. [Link]

-

Jenkins, C. L., et al. (2003).[] Effect of 3-Hydroxyproline Residues on Collagen Stability.[][2] Journal of the American Chemical Society. [Link]

Sources

Technical Guide: Biological Activity of 3,4-Dehydro-L-Proline as a Prolyl Hydroxylase Inhibitor

[1]

Executive Summary

This technical guide details the biological activity, mechanism of action, and experimental application of 3,4-dehydro-L-proline (DHP) . Unlike competitive small-molecule inhibitors that target the active site of prolyl hydroxylases (PHDs) via 2-oxoglutarate (2-OG) displacement, DHP functions primarily as a substrate analogue .

Its incorporation into the nascent polypeptide chain renders the substrate resistant to hydroxylation by Collagen Prolyl 4-Hydroxylase (C-P4H). This results in the synthesis of thermally unstable collagen (protocollagen), which fails to form a triple helix and is subsequently targeted for intracellular degradation. This distinct mechanism makes DHP a potent tool for studying collagen biosynthesis and fibrosis, differing fundamentally from hypoxia-inducible factor (HIF) stabilizers like DMOG or Roxadustat.

Part 1: Molecular Mechanism of Action

The "Trojan Horse" Incorporation

The biological efficacy of DHP relies on the promiscuity of prolyl-tRNA synthetase. This enzyme cannot efficiently distinguish between L-proline and its analogue, 3,4-dehydro-L-proline. Consequently, DHP is charged onto tRNA^Pro and incorporated into nascent polypeptide chains during translation.

Inhibition of Prolyl Hydroxylation

In native collagen synthesis, proline residues at the Y position of the Gly-X-Y triplet are hydroxylated by C-P4H to form 4-hydroxyproline (4-Hyp). This modification is thermodynamically essential for the stability of the collagen triple helix at physiological temperatures.

When DHP is incorporated at the Y position:

-

Enzymatic Stall: C-P4H binds to the DHP-containing peptide but cannot catalyze the hydroxylation due to the double bond at the 3,4 position (steric and electronic incompatibility).

-

Suicide Inhibition: Evidence suggests DHP may act as a mechanism-based (suicide) inhibitor, covalently modifying or irreversibly inactivating the enzyme active site in certain contexts [1].

-

Helix Destabilization: The resulting polypeptide lacks the hydrogen-bonding capability provided by the hydroxyl group of 4-Hyp. The collagen chains remain in a "random coil" state, unable to zip into the triple helix.

Intracellular Consequences

Unfolded or misfolded procollagen accumulates in the Endoplasmic Reticulum (ER). This triggers the Unfolded Protein Response (UPR) and leads to rapid intracellular degradation via the ubiquitin-proteasome pathway or autophagy, effectively halting collagen secretion [2].

Diagram 1: Molecular Pathway of DHP-Mediated Inhibition

Caption: Comparative pathway analysis showing the disruption of collagen stability upon DHP incorporation. DHP prevents the critical hydroxylation step, leading to degradation rather than secretion.

Part 2: Experimental Protocol for Biological Activity

To validate the biological activity of DHP, a cell-based fibrosis model is required. The following protocol uses human dermal fibroblasts (HDFs) or hepatic stellate cells (HSCs).

Experimental Design Strategy

-

Objective: Quantify the reduction in secreted collagen.

-

Control: Ascorbic acid (Vitamin C) is mandatory . Without ascorbate, C-P4H is inactive even in control cells, making it impossible to measure inhibition [3].

-

Readout: Hydroxyproline (Hyp) content.[1][2][3][4][5] Since Hyp is unique to collagen, it serves as a direct proxy for collagen quantity.

Reagents Preparation

-

DHP Stock: Dissolve 3,4-dehydro-L-proline in PBS to 100 mM (sterile filter). Store at -20°C.

-

Ascorbate Stock: Freshly prepared L-ascorbic acid (50 mg/mL) in water. Note: Ascorbate oxidizes rapidly; make fresh daily.

-

Lysis Buffer: RIPA buffer with protease inhibitors.

Step-by-Step Workflow

Phase A: Cell Culture & Treatment[6]

-

Seeding: Seed fibroblasts at

cells/well in a 6-well plate. Allow attachment (24h). -

Starvation (Optional): Serum-starve (0.5% FBS) for 12h to synchronize the cell cycle.

-

Induction: Replace medium with fresh DMEM + 10% FBS.

-

Add 50 µg/mL L-ascorbic acid to ALL wells (including controls).

-

-

Treatment: Add DHP to experimental wells.

-

Dose Range: 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM.

-

Vehicle Control: PBS equivalent volume.

-

-

Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

Phase B: Sample Harvesting

-

Media Collection: Collect supernatant (secreted collagen).

-

Cell Lysis: Wash monolayer with PBS. Scrape cells in Lysis Buffer (intracellular collagen).

-

Hydrolysis: Mix samples with equal volume 12M HCl (Final 6M). Hydrolyze at 110°C for 16–24 hours in screw-cap glass tubes. Critical: This breaks proteins down into amino acids for Hyp detection.

Phase C: Hydroxyproline Assay (Chloramine-T Method)

-

Oxidation: Neutralize hydrolysate. Add Chloramine-T solution. Incubate 20 min at RT.

-

Chromophore Formation: Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Incubate at 60°C for 15 min.

-

Measurement: Read absorbance at 550 nm.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for assessing DHP activity. Acid hydrolysis is the critical step to release hydroxyproline for colorimetric detection.

Part 3: Data Interpretation & Comparative Analysis

Expected Results

Upon successful inhibition by DHP, the data should reflect a specific pattern distinct from general protein synthesis inhibitors (like cycloheximide).

| Parameter | Control (Ascorbate Only) | DHP Treated (High Dose) | Interpretation |

| Total Protein Synthesis | 100% | >85% | DHP is relatively specific; general translation is largely unaffected. |

| Intracellular Hyp | Low | High | Under-hydroxylated collagen accumulates/degrades intracellularly. |

| Secreted Hyp | High | Very Low | Unstable collagen is not secreted. |

| Thermal Stability | Tm ~40°C | Tm <30°C | DHP-collagen melts at room temperature. |

Specificity vs. HIF-PHD Inhibitors

It is crucial to distinguish DHP from hypoxia-mimetic drugs.

-

DHP (Substrate Analog): Targets the substrate (collagen). Structural incorporation. Irreversible effect on the specific protein molecule.

-

DMOG / Roxadustat (Cofactor Analogs): Target the enzyme (PHD/P4H) by competing with 2-oxoglutarate. Reversible. Stabilizes HIF-1α.

Note on Toxicity: Because DHP is an amino acid analogue, it can be incorporated into other proline-rich proteins, potentially causing off-target toxicity in long-term in vivo studies. However, since collagen is roughly 20% proline/hydroxyproline (far higher than average proteins), the therapeutic window for fibrosis is based on this high demand [4].

References

-

Rosenbloom, J., & Prockop, D. J. (1976). Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide. The Journal of Biological Chemistry, 251(7), 2070–2076.

-

Nolan, J. C., et al. (1978). The effect of 3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures.[7][6][8] Archives of Biochemistry and Biophysics, 189(2), 448-453.[7]

-

Mussini, E., et al. (1967). Collagen proline hydroxylase in wound healing, granuloma formation, scurvy, and growth. Science, 157(3791), 927-929.

-

Kerwar, S. S., et al. (1976).[7] Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures.[7][6][8] The Journal of Biological Chemistry, 251(2), 503-509.[7]

Sources

- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dehydroproline inhibits cell wall assembly and cell division in tobacco protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Cis-Trans Isomerization Equilibrium of N-Boc-Dehydroproline: A Technical Guide

The following technical guide details the cis-trans isomerization equilibrium of N-Boc-3,4-dehydroproline.

Executive Summary

N-Boc-3,4-dehydroproline (Boc-Dhp) represents a critical scaffold in peptidomimetic drug design. By introducing a double bond into the pyrrolidine ring, researchers can impose specific conformational constraints that are unavailable with native proline. However, like its saturated counterpart, Boc-Dhp exhibits a slow equilibrium between cis and trans rotamers around the carbamate bond. Understanding and manipulating this equilibrium is essential for designing high-affinity ligands and interpreting NMR data. This guide provides a mechanistic analysis of the isomerization, thermodynamic parameters, and a validated protocol for synthesis and characterization.

Mechanistic Principles

The Rotameric Equilibrium

The N-Boc group (tert-butoxycarbonyl) creates a partial double bond character between the carbamate nitrogen and the carbonyl carbon (

-

Trans Rotamer (Major): The C

of the proline ring and the carbonyl oxygen of the Boc group are on opposite sides (anti-periplanar). This minimizes steric clash between the bulky tert-butyl group and the proline ring. -

Cis Rotamer (Minor): The C

and carbonyl oxygen are on the same side (syn-periplanar).

While native proline typically exhibits a trans:cis ratio of ~3:1 to 4:1 in non-polar solvents (e.g., CDCl

Electronic and Steric Drivers

-

Ring Planarity: The

hybridized carbons at positions 3 and 4 force the ring into a flatter envelope conformation compared to the C -

Solvent Effects:

-

Non-polar (CDCl

): Stabilizes the cis rotamer via intramolecular electrostatic interactions, though trans remains dominant. -

Polar Aprotic (DMSO-d

): Disrupts internal aggregation, typically shifting the equilibrium further toward the trans form. -

Protic (D

O/Methanol): Can stabilize the transition state via hydrogen bonding, slightly lowering the isomerization barrier (

-

Figure 1: Kinetic pathway of N-Boc-dehydroproline isomerization. The transition state involves the decoupling of the N-C resonance, creating a high-energy orthogonal geometry.

Thermodynamics & Kinetics Data

The following values are critical for simulation and experimental design. Note that the barrier for dehydroproline is often 1–2 kcal/mol higher than native proline due to ring rigidity.

| Parameter | Condition | Typical Value | Notes |

| CDCl | 2.5 – 3.0 | ~70-75% Trans population | |

| DMSO-d | 4.0 – 5.5 | ~80-85% Trans population | |

| Coalescence Temp | ~19 – 21 kcal/mol | Higher than native Pro (~18 kcal/mol) | |

| Coalescence Temp ( | 500 MHz NMR | ~340 – 360 K | Requires high-boiling solvent (e.g., DMSO, Toluene) |

Experimental Characterization Protocol

NMR Spectroscopy Workflow

Because the isomerization is slow on the NMR timescale at room temperature, two distinct sets of signals are observed.

Step-by-Step Assignment:

-

Sample Preparation: Dissolve 10 mg of N-Boc-3,4-dehydroproline in 0.6 mL CDCl

. Ensure the sample is free of acid traces (which catalyze exchange). -

1H NMR Acquisition: Acquire a standard 1D spectrum.

-

Diagnostic Signals: Look for the olefinic protons (

and -

Observation: You will see a major set of multiplets (Trans) and a minor set (Cis).[1] The

-proton typically appears as a multiplet around 4.8–5.1 ppm.

-

-

Variable Temperature (VT) NMR:

-

Heat the sample in 10 K increments from 298 K to 350 K (switch to DMSO-d

or Toluene-d -

Validation: As temperature rises, the distinct peaks will broaden and eventually merge into a single average peak at the coalescence temperature (

). This confirms the peaks arise from conformational exchange, not impurities.

-

-

NOESY/ROESY (Stereochemical Proof):

-

Trans: Strong NOE between the Boc tert-butyl protons (~1.4 ppm) and the proline

-protons (or olefinic protons if -

Cis: Strong NOE between the Boc tert-butyl protons and the proline

-proton.

-

Figure 2: Decision tree for distinguishing rotamers from impurities using NMR.

Synthesis Protocol: N-Boc-3,4-Dehydroproline[2]

This protocol utilizes the oxidative elimination of 4-hydroxyproline. It is preferred over direct oxidation methods for its scalability and stereochemical integrity.

Precursors:

-

Starting Material: (2S, 4R)-N-Boc-4-hydroxyproline (commercially available).[2]

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Protocol:

-

O-Tosylation:

-

Dissolve N-Boc-4-hydroxyproline methyl ester in dry pyridine at 0°C.

-

Add 1.2 eq of TsCl portion-wise.

-

Stir at 4°C overnight.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), NaHCO

, and brine. Dry over Na

-

-

Elimination (Formation of Double Bond):

-

Dissolve the crude tosylate in dry THF or DCM.

-

Add 2.0 eq of DBU.

-

Reflux (or stir at RT for 24h depending on kinetics) until TLC shows disappearance of starting material.

-

Mechanism:[3][4][5][6] E2 elimination. The anti-periplanar geometry of the H-3 and O-Ts group facilitates the formation of the 3,4-double bond.

-

-

Hydrolysis (Optional):

-

If the free acid is required, treat the methyl ester with LiOH in THF/H

O (3:1) at 0°C. -

Caution: Avoid strong heat during hydrolysis to prevent racemization of the

-carbon or migration of the double bond to the 2,3-position (which is thermodynamically stable but destroys chirality).

-

References

-

Conformational Analysis of Proline Analogues Kubyshkin, V., & Budisa, N. (2016). "cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline." Beilstein Journal of Organic Chemistry.

-

Synthesis and Fluorination Strategies Vergeade, A., et al. (2019).[7][8] "Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines." Journal of Organic Chemistry.

-